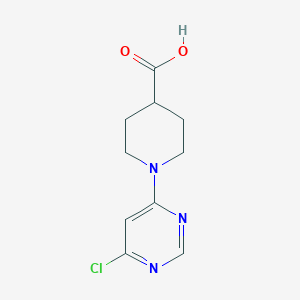

1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Description

BenchChem offers high-quality 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2/c11-8-5-9(13-6-12-8)14-3-1-7(2-4-14)10(15)16/h5-7H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBPHTLCTCFTPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671604 | |

| Record name | 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-75-1 | |

| Record name | 1-(6-Chloro-4-pyrimidinyl)-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid"

An In-Depth Technical Guide to the Synthesis of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid, a key building block in modern medicinal chemistry. The core of the synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry. This document elucidates the underlying reaction mechanism, provides detailed, field-proven experimental protocols for a two-step synthesis starting from 4,6-dichloropyrimidine and a piperidine-4-carboxylate ester, and discusses critical process considerations. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this valuable intermediate.

Introduction

Significance of the Target Molecule

The 1-(pyrimidin-4-yl)piperidine scaffold is a privileged structure in drug discovery, appearing in a wide range of biologically active agents, particularly kinase inhibitors. The title compound, 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid, serves as a versatile intermediate. The chlorine atom provides a reactive handle for further functionalization via cross-coupling reactions or additional nucleophilic substitutions, while the carboxylic acid moiety allows for amide bond formation, enabling the construction of diverse compound libraries for lead optimization. Its structural motifs are found in molecules targeting critical cellular pathways, making its efficient synthesis a topic of significant interest.[1]

Overview of the Synthetic Strategy

The most direct and widely adopted strategy for constructing the target molecule involves the nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloropyrimidine and a suitable piperidine derivative. Due to the potential for the carboxylic acid to interfere with the reaction or cause solubility issues, the synthesis is most effectively performed in two stages:

-

SNAr Coupling: Reaction of 4,6-dichloropyrimidine with an ester of piperidine-4-carboxylic acid (e.g., the methyl or ethyl ester) to form the ester-protected intermediate.

-

Saponification: Hydrolysis of the resulting ester under basic conditions to yield the final carboxylic acid product.

This approach ensures a high-yielding, clean conversion and simplifies purification procedures.

Caption: High-level overview of the two-step synthetic workflow.

Mechanistic Rationale and Key Considerations

The SNAr Mechanism on Pyrimidine Scaffolds

Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups.[2][3] The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property activates the ring's carbon atoms—particularly those at the C2, C4, and C6 positions—towards attack by nucleophiles.

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

-

Addition: The nucleophile (the piperidine nitrogen) attacks the electron-deficient carbon atom bearing a leaving group (chloride). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which is a key stabilizing factor.

-

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored.

For 4,6-dichloropyrimidine, the C4 and C6 positions are electronically equivalent, so monosubstitution can occur at either position without regioselectivity concerns.[4][5]

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Choice of Starting Materials & Protecting Groups

-

4,6-Dichloropyrimidine: This is the electrophilic partner. It is commercially available and highly reactive towards nucleophilic substitution.

-

Piperidine-4-carboxylic Acid Ester: While it is possible to use piperidine-4-carboxylic acid directly, employing its methyl or ethyl ester is highly advantageous. The ester group:

-

Increases the solubility of the starting material in common organic solvents.

-

Prevents the acidic proton of the carboxylic acid from reacting with the base, which would consume an extra equivalent of base and potentially form unwanted salts.

-

Is readily cleaved in a final hydrolysis step to unmask the desired carboxylic acid.[6]

-

Role of the Base and Solvent

-

Base: A base is required to serve two functions: it deprotonates the piperidinium salt (if the starting material is a hydrochloride salt) and neutralizes the hydrochloric acid (HCl) generated during the reaction. A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is ideal. These bases are strong enough to scavenge HCl but are sterically hindered, preventing them from competing with the piperidine nucleophile in attacking the pyrimidine ring.

-

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are preferred for SNAr reactions. These solvents can solvate the cationic species effectively without strongly hydrogen-bonding to the nucleophile, thereby enhancing its reactivity.

Detailed Synthetic Protocol

Step 1: Synthesis of Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate

Reaction Scheme:

(Self-generated image - for illustration only)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4,6-Dichloropyrimidine | 148.99 | 10.0 | 1.49 g |

| Methyl piperidine-4-carboxylate HCl | 179.65 | 10.0 | 1.80 g |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 30.0 | 5.23 mL |

| Acetonitrile (ACN) | - | - | 50 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloropyrimidine (1.49 g, 10.0 mmol) and methyl piperidine-4-carboxylate hydrochloride (1.80 g, 10.0 mmol).

-

Add acetonitrile (50 mL) to the flask. The mixture will be a suspension.

-

Slowly add N,N-diisopropylethylamine (DIPEA) (5.23 mL, 30.0 mmol) to the stirring suspension at room temperature. An exotherm may be observed. Causality Note: Three equivalents of base are used. One to neutralize the HCl salt of the starting material, one to scavenge the HCl produced in the reaction, and one as an excess to drive the reaction to completion.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4,6-dichloropyrimidine is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude material by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate as a white to off-white solid.[7]

Step 2: Hydrolysis to 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Reaction Scheme:

(Self-generated image - for illustration only)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate | 255.70 | 8.0 | 2.05 g |

| Lithium Hydroxide (LiOH) | 23.95 | 16.0 | 0.38 g |

| Tetrahydrofuran (THF) | - | - | 20 mL |

| Water | - | - | 10 mL |

| 1M Hydrochloric Acid (HCl) | - | - | As needed (~16 mL) |

Procedure:

-

Dissolve the ester intermediate (2.05 g, 8.0 mmol) in a mixture of tetrahydrofuran (20 mL) and water (10 mL) in a 100 mL round-bottom flask.

-

Add lithium hydroxide (0.38 g, 16.0 mmol) to the solution. Causality Note: LiOH is a strong base for saponification, and using a THF/water solvent system ensures solubility for both the organic substrate and the inorganic base.[6]

-

Stir the mixture vigorously at room temperature for 2-4 hours.

-

Monitor the hydrolysis by TLC or LC-MS until the starting ester is no longer present.

-

Once complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow, dropwise addition of 1M HCl. A white precipitate will form.

-

Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL).

-

Dry the solid under high vacuum to afford 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid as a white solid.

Process Optimization and Troubleshooting

-

Side Reactions: The primary potential side reaction is the disubstitution of 4,6-dichloropyrimidine to form 4,6-di(piperidine-4-carboxylate)pyrimidine. This can be minimized by using a slight excess of the dichloropyrimidine or by adding the piperidine nucleophile slowly to the reaction mixture.

-

Incomplete Hydrolysis: If the saponification step is sluggish, gentle heating (e.g., to 40°C) can be applied. Ensure at least two equivalents of base are used to drive the equilibrium towards the carboxylate salt.

-

Purification: The final carboxylic acid product is often highly pure after precipitation and washing. If necessary, it can be further purified by recrystallization from a suitable solvent system like ethanol/water.

-

Characterization: The structure and purity of the intermediate and final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to validate the successful synthesis.

Conclusion

The synthesis of 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid is a robust and reproducible process centered on the nucleophilic aromatic substitution reaction. By employing an ester protecting group strategy, the reaction proceeds cleanly and in high yield. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully prepare this important medicinal chemistry intermediate for applications in drug discovery and development.

References

- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.

- Addie, M. et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73.

- Nucleophilic arom

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.

- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.

- Nucleophilic Arom

- 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid methyl ester. Echemi.

- Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg Research Output.

Sources

- 1. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 7. echemi.com [echemi.com]

"1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid chemical properties"

An In-depth Technical Guide to 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid, a key intermediate in contemporary drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Introduction: A Versatile Scaffold in Medicinal Chemistry

1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid is a bifunctional heterocyclic compound that has garnered significant attention as a versatile building block for the synthesis of complex bioactive molecules. Its structure incorporates a reactive chloropyrimidine moiety, a conformationally constrained piperidine ring, and a carboxylic acid handle, making it an ideal starting material for creating diverse chemical libraries. The strategic placement of these functional groups allows for sequential and site-selective modifications, enabling the exploration of structure-activity relationships (SAR) in drug development programs. Notably, this scaffold is a common feature in a variety of kinase inhibitors, where the pyrimidine core often serves as a hinge-binding motif, mimicking the adenine region of ATP.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a chemical entity is paramount for its successful application in synthesis and biological assays.

| Property | Value | Source |

| IUPAC Name | 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid | - |

| CAS Number | 856853-29-9 | Inferred from supplier data |

| Molecular Formula | C₁₀H₁₂ClN₃O₂ | [1] |

| Molecular Weight | 241.67 g/mol | [1] |

| Appearance | Off-white to yellow solid | [2] |

| Purity | Typically >97% | [3] |

| Storage | Store at -20°C, sealed, away from moisture | [2][3] |

Structural Elucidation:

The molecule's architecture is defined by a central piperidine ring substituted at the nitrogen atom (position 1) with a 6-chloropyrimidin-4-yl group and at position 4 with a carboxylic acid. This arrangement provides a rigid framework that can be strategically oriented within a protein's binding pocket.

Synthesis and Reactivity

The synthesis of 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms activates the chlorine-substituted carbon for attack by a nucleophile.

Caption: General synthetic scheme for the target molecule.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for similar transformations.[4][5]

Materials:

-

4,6-Dichloropyrimidine

-

Piperidine-4-carboxylic acid (Isonipecotic acid)[6]

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Brine

Procedure:

-

To a solution of piperidine-4-carboxylic acid (1.0 eq) in DMF, add DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of 4,6-dichloropyrimidine (1.2 eq) in DMF dropwise to the reaction mixture.

-

Heat the reaction to 50-60°C and stir for 12-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by flash column chromatography or recrystallization to yield the final product.

Chemical Reactivity

The utility of this compound as a synthetic intermediate stems from its two primary reactive sites.

Caption: Key reactive sites and potential transformations.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the C6 position of the pyrimidine ring is susceptible to displacement by various nucleophiles, such as primary and secondary amines, thiols, and alcohols. This reaction is fundamental to its use in building kinase inhibitors, where an amine-containing fragment is often introduced at this position to interact with the hinge region of the kinase.[4][7]

-

Carboxylic Acid Derivatization: The carboxylic acid group can be readily converted into a wide range of functional groups, including esters, amides, and acid chlorides.[8] Amide coupling reactions are particularly common, allowing for the introduction of diverse substituents to explore new chemical space and modulate pharmacokinetic properties.[9]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyrimidine and piperidine moieties.

-

Pyrimidine Protons: Two singlets (or doublets with small coupling) in the aromatic region (δ 8.0-9.0 ppm).

-

Piperidine Protons: A complex multiplet for the proton at C4 (δ ~2.5 ppm). The axial and equatorial protons at C2/C6 will appear as distinct multiplets, typically in the range of δ 3.0-4.5 ppm. The protons at C3/C5 will also present as multiplets, generally between δ 1.5-2.2 ppm.[10][11]

-

Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion: The mass spectrum should exhibit a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (242.07 for C₁₀H₁₃ClN₃O₂⁺). The isotopic pattern for one chlorine atom (approximately 3:1 ratio for M and M+2) will be a key diagnostic feature.

-

Fragmentation: Common fragmentation pathways for similar structures include the loss of the carboxylic acid group (-45 Da), loss of HCl (-36 Da), and cleavage of the piperidine ring.[12][13]

Applications in Drug Discovery

The primary application of 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid is as a scaffold for the synthesis of kinase inhibitors.[14] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[15]

Workflow in Kinase Inhibitor Development

Caption: Drug discovery workflow utilizing the target scaffold.

This scaffold has been integral in the development of inhibitors for various kinases, including:

-

Aurora Kinases: These are crucial for cell cycle regulation, and their inhibitors are investigated as anti-cancer agents.[7]

-

Protein Kinase CK2: A constitutively active serine/threonine kinase involved in cell growth and proliferation.[14]

-

Other Tyrosine Kinases: The pyrimidine core is a well-established pharmacophore in numerous tyrosine kinase inhibitors.[4]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid. While a specific safety data sheet (SDS) for this exact compound is not publicly available, data from structurally related compounds provide guidance.

-

General Hazards: Similar chloro- and pyridine-based carboxylic acids are often classified as harmful if swallowed, and may cause skin and serious eye irritation.[16][17][18] May cause respiratory irritation.[18]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[18]

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[17]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16]

Conclusion

1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid is a high-value synthetic intermediate with significant applications in medicinal chemistry, particularly in the design and synthesis of kinase inhibitors. Its well-defined reactive sites allow for predictable and versatile chemical modifications, making it an essential tool for drug discovery programs. The insights provided in this guide are intended to equip researchers with the necessary knowledge to effectively and safely utilize this powerful building block in their synthetic endeavors.

References

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Chloropyridine hydrochloride.

- TCI Chemicals. (2025). SAFETY DATA SHEET - 4-Cyanopyridine.

-

Golub, A. G., et al. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry, 46(3), 870-6. Retrieved from [Link]

- BLDpharm. 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid.

-

Popov, S., et al. (2002). Mass spectrometric study of some 4-pyrimidine carboxylic acids. Rapid Communications in Mass Spectrometry, 16(21), 2044-7. Retrieved from [Link]

-

Lin, Y-L., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 11(5), 956-962. Retrieved from [Link]

-

Reddy, T. S., et al. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. ACS Omega, 5(30), 18881-18893. Retrieved from [Link]

-

de Oliveira, C. B., et al. (2021). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library. Journal of Medicinal Chemistry, 64(20), 15236-15251. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.

-

De Donato, M., et al. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. Bioorganic & Medicinal Chemistry, 33, 116022. Retrieved from [Link]

-

PhytoBank. 1H NMR Spectrum (PHY0046131). Retrieved from [Link]

-

Capot Chemical. (2016). MSDS of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid. Retrieved from [Link]

-

Wibaut, J. P., & Kleipool, R. J. C. (1947). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Recueil des Travaux Chimiques des Pays-Bas, 66(1-2), 24-30. Retrieved from [Link]

-

Domańska-Kruppa, M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals, 16(9), 1267. Retrieved from [Link]

-

Cikánová, K., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(16), 4955. Retrieved from [Link]

-

Science of Synthesis. (2006). Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. Retrieved from [Link]

-

Falcicchio, M., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. Retrieved from [Link]

-

Wikipedia. Isonipecotic acid. Retrieved from [Link]

-

Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012002. Retrieved from [Link]

-

Richardson, S. L., & Pinkston, J. D. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Mass Spectrometry, 58(10), e4971. Retrieved from [Link]

-

ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

-

Stec, J., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases, 8(4), 834-846. Retrieved from [Link]

-

Sun, H., et al. (2018). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. Journal of Medicinal Chemistry, 61(18), 8439-8454. Retrieved from [Link]

-

Royal Society of Chemistry. Spectra and physical data of (A2). Retrieved from [Link]

-

Aggarwal, A., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 238, 114467. Retrieved from [Link]

-

SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. Retrieved from [Link]

-

de Souza, M. V. N., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 30(10), 2234. Retrieved from [Link]

-

Richardson, S. L., & Pinkston, J. D. (2023). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Journal of The American Society for Mass Spectrometry, 34(10), 2235-2242. Retrieved from [Link]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

Sources

- 1. capotchem.com [capotchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxamide, 1242240-92-1 | BroadPharm [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iris.uniroma1.it [iris.uniroma1.it]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

"spectroscopic data for 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid"

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Foreword: A Note on a Priori Analysis

In the landscape of drug discovery and chemical synthesis, the rigorous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a novel or sparsely documented compound such as 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid, direct, published spectroscopic data is not always readily available. This guide, therefore, is structured from the perspective of a Senior Application Scientist tasked with its initial characterization. We will proceed not by merely reporting existing data, but by predicting the spectral outcomes based on first principles and established knowledge of its constituent functional groups. This a priori analysis serves as a powerful tool for researchers, providing a robust framework for interpreting experimentally acquired data and validating the synthesis of the target molecule.

Molecular Structure and Rationale for Spectroscopic Analysis

1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring three key structural motifs: a substituted chloropyrimidine ring, a saturated piperidine linker, and a carboxylic acid functional group. Each of these components imparts distinct and predictable signatures across various spectroscopic techniques. The primary objective of this guide is to outline the expected nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) data, and to provide the underlying rationale for these predictions. This approach ensures that when experimental data is acquired, it can be cross-validated against a theoretically sound model, providing a high degree of confidence in the final structural assignment.

Predicted Spectroscopic Signatures and Mechanistic Interpretation

Based on the molecular architecture, we can anticipate a unique set of signals for each spectroscopic method. The following sections detail these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures. We will consider both proton (¹H) and carbon-¹³ (¹³C) NMR.

2.1.1 Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is deliberate; its ability to dissolve the polar carboxylic acid and its non-interference with the acidic proton signal make it superior to chloroform-d (CDCl₃) for this molecule.

-

Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically in the range of 12.0-13.0 ppm . This significant deshielding is characteristic of acidic protons, and its broadness is a result of hydrogen bonding and chemical exchange.

-

Pyrimidine Protons (Ar-H): The pyrimidine ring contains two distinct protons. The proton at the C2 position (H-a) is expected to appear as a sharp singlet around 8.5-8.7 ppm . The proton at the C5 position (H-b) will also be a singlet, but slightly upfield, around 6.8-7.0 ppm , due to the influence of the adjacent piperidine nitrogen.

-

Piperidine Protons (Axial/Equatorial - N-CH₂): The two methylene groups adjacent to the nitrogen (H-c) are diastereotopic and will be significantly deshielded by the electron-withdrawing pyrimidine ring. They are expected to appear as a broad multiplet around 4.2-4.4 ppm .

-

Piperidine Proton (-CH-COOH): The methine proton at the C4 position (H-e) is adjacent to the carboxylic acid. It is expected to be a multiplet (likely a triplet of triplets) in the range of 2.5-2.7 ppm .

-

Piperidine Protons (Axial/Equatorial - CH₂): The remaining methylene protons of the piperidine ring (H-d) will be found further upfield. They will likely appear as two separate multiplets, one around 1.9-2.1 ppm and the other around 1.6-1.8 ppm , reflecting their distinct axial and equatorial environments.

2.1.2 Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

-

Carboxylic Acid Carbonyl (-COOH): The carbonyl carbon is highly deshielded and will appear around 175-177 ppm .[1]

-

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will resonate in the aromatic region. The carbon bearing the chlorine (C6) is expected around 160-162 ppm . The C4 carbon, attached to the piperidine nitrogen, will be similarly deshielded, appearing around 162-164 ppm . The C2 carbon is anticipated around 157-159 ppm , and the C5 carbon, bonded to a proton, will be the most upfield of the ring carbons, around 105-107 ppm .

-

Piperidine Carbons: The aliphatic carbons of the piperidine ring will appear upfield. The methylene carbons adjacent to the nitrogen (-N-CH₂) are expected around 45-47 ppm . The methine carbon attached to the carboxyl group (-CH-COOH) will be around 40-42 ppm . The remaining methylene carbons (-CH₂-) should appear in the 28-30 ppm range.

Table 1: Summary of Predicted NMR Data

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| -COOH | 12.0 - 13.0 (br s, 1H) | 175 - 177 |

| Pyrimidine H-a (C2-H) | 8.5 - 8.7 (s, 1H) | 157 - 159 (C2) |

| Pyrimidine H-b (C5-H) | 6.8 - 7.0 (s, 1H) | 105 - 107 (C5) |

| Pyrimidine C-Cl | - | 160 - 162 (C6) |

| Pyrimidine C-N | - | 162 - 164 (C4) |

| Piperidine -N-CH₂- | 4.2 - 4.4 (m, 4H) | 45 - 47 |

| Piperidine -CH- | 2.5 - 2.7 (m, 1H) | 40 - 42 |

| Piperidine -CH₂- | 1.6 - 2.1 (m, 4H) | 28 - 30 |

Mass Spectrometry (MS)

High-resolution mass spectrometry with electrospray ionization (ESI) is the preferred method. Given the presence of the basic piperidine nitrogen and the acidic carboxylic acid, the molecule can be detected in both positive and negative ion modes.

-

Molecular Ion (M+H)⁺: The calculated monoisotopic mass is 269.0829 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 270.0907 .

-

Isotopic Pattern: A crucial validation point is the isotopic signature of chlorine. A prominent [M+H+2]⁺ peak at m/z 272.0878 should be observed with an intensity approximately one-third of the [M+H]⁺ peak, characteristic of the natural abundance of ³⁵Cl and ³⁷Cl.

-

Key Fragmentation: In tandem MS (MS/MS), predictable fragmentation pathways provide structural confirmation.

-

Loss of CO₂: A neutral loss of 44.01 Da (CO₂) from the deprotonated molecular ion in negative mode is a classic fragmentation for carboxylic acids.

-

Loss of COOH: Cleavage of the carboxylic acid group (a loss of 45.02 Da) is also highly probable.

-

Piperidine Ring Opening: Fragmentation of the piperidine ring can lead to a series of smaller charged fragments.

-

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. Using an Attenuated Total Reflectance (ATR) setup is ideal for solid samples.

-

O-H Stretch: A very broad and strong absorption band is expected from 2500-3300 cm⁻¹ .[1][2] This is the hallmark of a hydrogen-bonded carboxylic acid O-H stretch.[2]

-

C-H Stretches: Aliphatic C-H stretching from the piperidine ring will appear just below 3000 cm⁻¹, in the range of 2850-2980 cm⁻¹ . Aromatic C-H stretching from the pyrimidine ring will be weaker and appear just above 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is predicted between 1700-1725 cm⁻¹ .[2][3]

-

C=N and C=C Stretches: The pyrimidine ring will exhibit several medium-to-strong absorptions in the fingerprint region, typically between 1400-1600 cm⁻¹ , corresponding to C=N and C=C bond stretching.

-

C-Cl Stretch: A medium intensity band in the lower wavenumber region, around 600-800 cm⁻¹ , can be attributed to the C-Cl stretch.

Table 2: Summary of Predicted IR Absorptions

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Piperidine | C-H Stretch | 2850 - 2980 | Medium |

| Pyrimidine | C=N, C=C Stretch | 1400 - 1600 | Medium-Strong |

| Chloro-alkene | C-Cl Stretch | 600 - 800 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chloropyrimidine moiety constitutes the principal chromophore.

-

Predicted λ(max): The π → π* transitions of the pyrimidine ring are expected to result in a maximum absorbance (λ(max)) in the range of 250-270 nm . The piperidine and carboxylic acid groups act as auxochromes and are not expected to contribute significantly to the absorption profile in the standard UV-Vis range.[4] The primary utility of UV-Vis for this molecule would be for quantitative analysis, such as determining concentration via a Beer-Lambert plot, rather than for initial structure elucidation.[5]

Recommended Experimental Protocols

To acquire the data predicted above, rigorous and standardized experimental procedures are necessary.

NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of DMSO-d₆. Ensure complete dissolution.

-

Instrument: Use a 500 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time (e.g., 1024 scans or more) will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak of DMSO (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Instrument: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

-

Acquisition: Infuse the sample directly or via LC injection. Acquire full scan MS data over a relevant m/z range (e.g., 100-500).

-

MS/MS: Select the precursor ion (m/z 270.09) for collision-induced dissociation (CID) to obtain fragmentation data.

IR Data Acquisition

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an FTIR spectrometer equipped with an ATR accessory.

-

Acquisition: Apply pressure to ensure good contact. Collect the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Integration and Structural Confirmation Workflow

No single technique is sufficient for unambiguous structure confirmation. The power of this analysis lies in the synergistic integration of all data, creating a self-validating system.

Caption: Workflow for structural confirmation.

The workflow begins with the purified synthesized product. Data from NMR, MS, and IR are acquired in parallel. This experimental data is then compared against the predicted values detailed in this guide. A strong correlation across all three techniques—the correct molecular formula and isotope pattern from MS, the presence of key functional groups in IR, and the correct number and connectivity of atoms from NMR—provides unambiguous confirmation of the target structure, 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic characterization of 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid. By understanding the expected spectral outcomes and the chemical principles that govern them, researchers and drug development professionals can approach the analysis of this and similar molecules with a clear, logical, and scientifically rigorous strategy. The true value of this approach lies not just in confirming a structure, but in building a deep understanding of the relationship between molecular architecture and its spectroscopic output.

References

-

SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. [Link]

-

ResearchGate. (A) UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6. [Link]

-

GNPS. GNPS Library Spectrum CCMSLIB00004696486. [Link]

-

PhytoBank. 1H NMR Spectrum (PHY0046131). [Link]

-

SpectraBase. Piperidine-4-carboxylic acid, 1-carboxymethyl- - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]

-

MDPI. UV-Visible Spectroscopy: A Review on its Pharmaceutical and Bio-allied Sciences Applications. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Master Organic Chemistry. What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

-

PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]

-

University of Calgary. Ch13 - Sample IR spectra. [Link]

-

ResearchGate. 13 C NMR spectra of... | Download Scientific Diagram. [Link]

-

Use of N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. [Link]

-

Trends in Sciences. Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester. [Link]

-

CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

-

PubChem. 4-Aminopiperidine-4-carboxylic acid. [Link]

Sources

An In-depth Technical Guide on the Potential Biological Activity of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid Derivatives

A Senior Application Scientist's Perspective on a Promising Scaffold in Drug Discovery

Disclaimer: Due to the limited availability of specific biological data for 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid and its direct derivatives in publicly accessible scientific literature, this guide provides an in-depth analysis based on structurally related pyrimidine-piperidine scaffolds. The insights into potential biological activities, mechanisms of action, and experimental protocols are extrapolated from extensive research on analogous compounds.

Introduction: The Pyrimidine-Piperidine Scaffold - A Privileged Motif in Medicinal Chemistry

The fusion of pyrimidine and piperidine rings creates a molecular scaffold of significant interest in drug discovery. Pyrimidine, a core component of nucleobases, offers a versatile platform for interacting with a multitude of biological targets, particularly the ATP-binding sites of protein kinases.[1] The piperidine moiety, a prevalent fragment in many pharmaceuticals, provides a three-dimensional structure that can be readily functionalized to optimize physicochemical properties and target engagement.[2] The specific linkage in 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid derivatives presents a unique vector for chemical exploration, with the chloropyrimidine acting as a reactive handle for further diversification and the piperidine-4-carboxylic acid offering a key point for interaction with target proteins or for modulating properties such as solubility and cell permeability.

Extensive research on similar pyrimidine-piperidine cores has revealed a strong predisposition for anticancer and kinase inhibitory activities.[3][4] This guide will delve into the potential biological activities of 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid derivatives, with a primary focus on their promise as kinase inhibitors for cancer therapy.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, facilitates the displacement of a leaving group by the secondary amine of a piperidine-4-carboxylic acid ester.

A representative synthetic approach is outlined below:

General Synthetic Protocol:

-

Starting Materials: Commercially available 4,6-dichloropyrimidine and ethyl piperidine-4-carboxylate.

-

Reaction: The two starting materials are reacted in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a suitable solvent like N,N-dimethylformamide (DMF) or ethanol.

-

Work-up: The reaction mixture is typically purified by column chromatography to yield the ethyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate intermediate.

-

Hydrolysis: The ester is then hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol.

-

Further Derivatization: The carboxylic acid can be further derivatized to amides or other functional groups using standard coupling reagents like HATU or EDC/HOBt to explore structure-activity relationships.[5]

Potential Biological Activity: Kinase Inhibition in Oncology

The pyrimidine core is a well-established ATP mimetic, making it an excellent starting point for the design of kinase inhibitors. Many clinically successful kinase inhibitors, such as imatinib and gefitinib, feature a heterocyclic core that occupies the adenine-binding pocket of the kinase. The 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid scaffold is poised to target a range of kinases implicated in cancer progression.

Likely Kinase Targets and Signaling Pathways:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of several cancers.[6] The pyrimidine ring can form key hydrogen bonds with the hinge region of the EGFR kinase domain.

-

Protein Kinase B (Akt): A serine/threonine kinase that is a central node in cell survival and proliferation pathways.[7] Structurally related pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives have shown potent and selective inhibition of Akt.[8]

-

Cyclin-Dependent Kinases (CDKs): A family of kinases that regulate the cell cycle. CDK inhibitors are a promising class of anticancer agents.[3]

-

Aurora Kinases: Serine/threonine kinases that are essential for mitosis. Their inhibition can lead to mitotic catastrophe and cancer cell death.[4]

Experimental Protocols for Biological Evaluation

To assess the potential of 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid derivatives as kinase inhibitors, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

-

Recombinant protein kinase (e.g., EGFR, Akt, CDK2)

-

Kinase-specific peptide substrate

-

Test compound dissolved in DMSO

-

ATP

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add to the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Kinase Addition: Add the recombinant kinase to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubation: Incubate the reaction for 60 minutes at 30°C.

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Data Analysis: Measure the signal (e.g., luminescence) using a plate reader and calculate the IC50 value for each compound.

Cell-Based Proliferation Assay

This assay determines the effect of the compounds on the growth of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer)[9]

-

Cell culture medium and supplements

-

Test compounds

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

-

Viability Assessment: Add the cell viability reagent and incubate according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence and calculate the GI50 (concentration for 50% growth inhibition) for each compound.

Structure-Activity Relationship (SAR) Insights from Analogs

While specific SAR data for the target scaffold is unavailable, we can infer potential trends from related pyrimidine-4-carboxamide and pyrimidinyl-piperidine series.[5][10]

| R1 (at Piperidine-N1) | R2 (at Pyrimidine-C6) | R3 (at Carboxylic Acid) | General Activity Trend | Reference |

| H | Chloro | OH | Starting point for derivatization | - |

| H | Substituted Amines | OH | Can modulate kinase selectivity and potency | [10] |

| H | Chloro | Substituted Amides | Amide substitution can enhance target engagement and cell permeability | [5] |

| Varied Heterocycles | Chloro | OH | Can alter kinase selectivity profile | [3] |

Key Takeaways from SAR of Analogs:

-

Substitution at the 6-position of the pyrimidine ring: This position is often solvent-exposed in the ATP-binding pocket of kinases, allowing for the introduction of various substituents to improve potency and selectivity.[6]

-

Derivatization of the carboxylic acid: Converting the carboxylic acid to an amide can lead to additional hydrogen bond interactions with the target protein and improve cell permeability.[7]

-

Stereochemistry of the piperidine ring: Introduction of substituents on the piperidine ring can influence the conformational preference and binding affinity.[5]

Conclusion and Future Perspectives

The 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the extensive literature on structurally related compounds, derivatives of this scaffold are likely to exhibit potent anticancer activity through the inhibition of key oncogenic kinases such as EGFR, Akt, and CDKs.

Future research in this area should focus on:

-

Synthesis of a diverse library of derivatives: Exploring a wide range of substituents at the 6-position of the pyrimidine ring and derivatizing the carboxylic acid moiety.

-

Broad kinase screening: Profiling the synthesized compounds against a panel of cancer-relevant kinases to identify potent and selective inhibitors.

-

Structure-based drug design: Obtaining co-crystal structures of lead compounds with their target kinases to guide further optimization.

-

In vivo evaluation: Assessing the pharmacokinetic properties and antitumor efficacy of promising candidates in animal models.

By leveraging the insights from analogous scaffolds and employing a rational drug design approach, the 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid core has the potential to yield novel and effective therapeutics for the treatment of cancer.

References

-

PubMed. (n.d.). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. [Link]

-

PubMed Central. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

-

ACS Publications. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). [Link]

-

MDPI. (n.d.). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. [Link]

-

PubMed Central. (n.d.). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. [Link]

-

National Institutes of Health. (n.d.). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. [Link]

-

PubMed. (n.d.). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. [Link]

-

PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

-

MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

-

MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]

-

PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

-

ResearchGate. (2020). (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. [Link]

-

ResearchGate. (2018). (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid, a novel small molecule with potential therapeutic applications. Acknowledging the pivotal role of computational methods in modern drug discovery, this document outlines a strategic, multi-step in silico workflow. This workflow is designed to elucidate the compound's potential biological targets, binding interactions, and pharmacokinetic profile. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, this guide offers a robust methodology for researchers, scientists, and drug development professionals to assess the viability of this and similar compounds as drug candidates, thereby accelerating the preclinical discovery phase.

Introduction: The Rationale for In Silico Investigation

The convergence of computational power and our understanding of molecular biology has positioned in silico modeling as an indispensable tool in the drug discovery pipeline. It offers a rapid and cost-effective means to prioritize lead compounds, predict their efficacy and safety, and guide further experimental validation. The subject of this guide, 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid, possesses structural motifs—a chloropyrimidine ring and a piperidine-4-carboxylic acid scaffold—that are prevalent in a variety of biologically active molecules. Notably, similar chemical entities have demonstrated promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

The pyrimidine core is a well-established pharmacophore in numerous therapeutic agents, including anticancer and antimicrobial drugs.[1][2] The piperidine moiety, a saturated heterocycle, is a common feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties.[3] The combination of these two scaffolds in the target molecule suggests a compelling case for its investigation as a potential therapeutic agent.

Given the structural similarities to known antitubercular agents, this guide will focus on a hypothesized mechanism of action against Mycobacterium tuberculosis. Specifically, we will explore the interaction of our compound with two key enzymes in the mycobacterial fatty acid synthesis (FAS-II) pathway:

-

Primary Target: Enoyl-Acyl Carrier Protein Reductase (InhA) : This enzyme is a critical component of the FAS-II system and is the primary target of the frontline antitubercular drug isoniazid.[4] Several classes of direct InhA inhibitors, some containing pyrimidine scaffolds, have been identified, making it a highly relevant target for our investigation.[5]

-

Secondary Target: β-ketoacyl-ACP synthase (KasA) : Another essential enzyme in the FAS-II pathway, KasA, represents a valuable alternative target. Inhibition of KasA has been shown to be a viable strategy for combating M. tuberculosis, including drug-resistant strains.[6][7]

This guide will provide a detailed, step-by-step in silico protocol to model the interaction of 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid with these targets, assess the stability of the resulting complexes, and predict its drug-like properties.

The In Silico Workflow: A Multi-Pillar Approach

Our in silico investigation is structured around three core pillars, each addressing a critical aspect of preclinical drug discovery. This integrated approach ensures a comprehensive evaluation of the target compound.

Caption: A schematic of the three-pillar in silico workflow.

Pillar 1: Elucidating Target Interactions through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This method is instrumental in understanding the binding mode of a potential drug molecule within the active site of its target protein.

Ligand and Protein Preparation: The Foundation of Accurate Docking

The fidelity of molecular docking results is heavily reliant on the quality of the input structures. Therefore, meticulous preparation of both the ligand and the protein is a critical first step.

Experimental Protocol: Ligand Preparation

-

2D Structure Generation : Draw the 2D structure of 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid using a chemical drawing software such as ChemDraw or Marvin Sketch.

-

3D Structure Conversion and Energy Minimization : Convert the 2D structure into a 3D conformation. Subsequently, perform energy minimization using a force field like MMFF94 to obtain a low-energy, stable conformation. This can be accomplished using software like Avogadro or the command-line tool Open Babel.

-

File Format Conversion : Save the 3D structure in a suitable format for docking, such as .pdbqt for AutoDock Vina, which includes atomic charges and atom type definitions.

Experimental Protocol: Protein Preparation

-

Protein Structure Retrieval : Download the crystal structures of the target proteins from the Protein Data Bank (PDB). For this guide, we will use:

-

Initial Structure Cleanup : Using a molecular visualization tool like UCSF Chimera or PyMOL, remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors (like NADH for InhA).

-

Protonation and Repair : Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds. Check for and repair any missing atoms or residues in the protein structure.

-

Charge Assignment : Assign partial charges to the protein atoms.

-

File Format Conversion : Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.

Molecular Docking Simulation: Predicting the Binding Pose

With the prepared ligand and protein structures, we can now perform the molecular docking simulation. AutoDock Vina is a widely used and effective tool for this purpose.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Grid Box Definition : Define a 3D grid box that encompasses the active site of the target protein. The size and center of this box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

-

Configuration File Setup : Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and other docking parameters such as exhaustiveness. A higher exhaustiveness value increases the thoroughness of the conformational search.

-

Running the Docking Simulation : Execute AutoDock Vina from the command line, providing the configuration file as input.

-

Output Analysis : Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

Visualization and Analysis of Docking Results

The output from the docking simulation must be carefully analyzed to understand the nature of the predicted interactions.

Data Presentation: Docking Results

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| InhA | 4TRN | [Example Value] | [Example: TYR158, NAD301] |

| KasA | 2WGD | [Example Value] | [Example: GLY123, PHE234] |

Workflow for Analyzing Docking Poses

Caption: Workflow for the analysis of molecular docking results.

Pillar 2: Assessing Complex Stability with Molecular Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the complex over time in a simulated physiological environment.

System Preparation for MD Simulation

The best-ranked docking pose is used as the starting point for the MD simulation. GROMACS is a powerful and widely used software package for performing MD simulations.

Experimental Protocol: Preparing the System for GROMACS

-

Complex Creation : Combine the coordinates of the protein and the selected ligand pose into a single PDB file.

-

Force Field Selection : Choose an appropriate force field for the simulation (e.g., AMBER or CHARMM for the protein and GAFF for the ligand).

-

Solvation : Place the protein-ligand complex in a periodic box of water molecules to simulate an aqueous environment.

-

Ionization : Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.

-

Energy Minimization : Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

Running the Molecular Dynamics Simulation

The MD simulation itself involves several stages to equilibrate the system before the production run.

Experimental Protocol: GROMACS MD Simulation

-

NVT Equilibration : Perform a short simulation at constant Number of particles, Volume, and Temperature (NVT) to allow the solvent to equilibrate around the protein-ligand complex.

-

NPT Equilibration : Follow this with a simulation at constant Number of particles, Pressure, and Temperature (NPT) to equilibrate the density of the system.

-

Production MD : Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the dynamics of the system.

Analysis of MD Trajectories

The trajectory from the production MD run is a rich source of information about the stability and dynamics of the protein-ligand complex.

Key Analyses of MD Trajectories

-

Root Mean Square Deviation (RMSD) : To assess the overall stability of the protein and the ligand's position over time.

-

Root Mean Square Fluctuation (RMSF) : To identify flexible and rigid regions of the protein.

-

Hydrogen Bond Analysis : To monitor the formation and breaking of hydrogen bonds between the ligand and the protein.

-

Binding Free Energy Calculation (MM/PBSA or MM/GBSA) : To obtain a more accurate estimation of the binding affinity.

Pillar 3: Predicting the Pharmacokinetic Profile (ADMET)

A promising drug candidate must not only bind effectively to its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction tools provide an early assessment of a compound's drug-likeness.

In Silico ADMET Prediction

Several online platforms, such as SwissADME and ADMETlab 2.0, offer a suite of predictive models for various ADMET properties.[10][11]

Experimental Protocol: ADMET Prediction using SwissADME

-

Input Structure : Provide the SMILES string of 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid to the SwissADME web server.

-

Run Prediction : Initiate the calculation.

-

Analyze Results : The server will provide predictions for a wide range of properties.

Interpreting ADMET Predictions

The predicted ADMET properties should be carefully evaluated to identify potential liabilities.

Data Presentation: Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | [Example Value] | Conforms to Lipinski's Rule of Five |

| LogP | [Example Value] | Indicates lipophilicity |

| Water Solubility | [Example Value] | Affects absorption and formulation |

| Pharmacokinetics | ||

| GI Absorption | [Example Value] | High/Low probability of oral absorption |

| BBB Permeant | [Example Value] | Ability to cross the blood-brain barrier |

| CYP450 Inhibition | [Example Value] | Potential for drug-drug interactions[6] |

| Drug-Likeness | ||

| Lipinski's Rule of Five | [Example Value] | Guideline for oral bioavailability |

| Bioavailability Score | [Example Value] | Overall probability of being a viable oral drug |

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the preliminary assessment of 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid as a potential therapeutic agent. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into the compound's potential biological activity, binding mechanism, and pharmacokinetic profile.

The findings from this in silico investigation should be viewed as a powerful hypothesis-generating tool. Favorable results would provide a strong rationale for proceeding with experimental validation, including chemical synthesis, in vitro enzyme inhibition assays, and cell-based assays to confirm the predicted biological activity. This iterative cycle of in silico modeling and experimental testing is at the heart of modern, efficient drug discovery.

References

-

GROMACS. GROMACS Tutorials. [Link]

-

Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]

-

Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American family physician, 76(3), 391-396. [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

-

Al-Rubaie, A. F., & Al-Hassani, R. A. (2022). Mycobacterium tuberculosis KasA as a drug target: Structure-based inhibitor design. Tuberculosis, 136, 102244. [Link]

-

Slayden, R. A., & Barry, C. E. (2009). Crystal structures of Mycobacterium tuberculosis KasA show mode of action within cell wall biosynthesis and its inhibition by thiolactomycin. Structure, 17(7), 972-980. [Link]

-

Kremer, L., & Besra, G. S. (2002). KasA, a potential drug target in Mycobacterium tuberculosis. Trends in molecular medicine, 8(4), 153-156. [Link]

-

Chollet, A., Mourey, L., Lherbet, C., Delbot, A., Julien, S., Baltas, M., ... & Bernardes-Génisson, V. (2015). Crystal structure of the enoyl-ACP reductase of Mycobacterium tuberculosis (InhA) in the apo-form and in complex with the active metabolite of isoniazid pre-formed by a biomimetic approach. Journal of structural biology, 190(3), 328-337. [Link]

-

Kaur, H., Singh, P., & Kumar, V. (2021). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. RSC advances, 11(48), 30235-30248. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

-

Hevener, K. E., Ribolla, P. E., & Rick, L. E. (2011). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Journal of medicinal chemistry, 54(1), 251-264. [Link]

-

Heath, R. J., & Rock, C. O. (2002). Enoyl-acyl carrier protein reductase (fabI) is a sensible target for the development of novel antimicrobials. Current opinion in investigational drugs (London, England: 2000), 3(11), 1624-1629. [Link]

-

Vilcheze, C., & Jacobs Jr, W. R. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual review of microbiology, 61, 35-50. [Link]

-

Moir, D. T. (2005). Identification of inhibitors of bacterial enoyl-acyl carrier protein reductase. Current drug targets. Infectious disorders, 5(3), 297-305. [Link]

-

Singh, A., & Kumar, R. (2021). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Journal of Pharmaceutical Sciences and Research, 13(1), 1-5. [Link]

-

Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121. [Link]

-

Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Chen, Y. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic acids research, 49(W1), W5-W14. [Link]

-

Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38. [Link]

-

Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera—a visualization system for exploratory research and analysis. Journal of computational chemistry, 25(13), 1605-1612. [Link]

-

Case, D. A., Cheatham III, T. E., Darden, T., Gohlke, H., Luo, R., Merz Jr, K. M., ... & Woods, R. J. (2005). The Amber biomolecular simulation programs. Journal of computational chemistry, 26(16), 1668-1688. [Link]

-

Van Der Spoel, D., Lindahl, E., Hess, B., Groenhof, G., Mark, A. E., & Berendsen, H. J. (2005). GROMACS: fast, flexible, and free. Journal of computational chemistry, 26(16), 1701-1718. [Link]

-

O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3(1), 1-14. [Link]

-